molecular formula C9H11N B148500 4-Ethenyl-3-ethylpyridine CAS No. 131665-69-5

4-Ethenyl-3-ethylpyridine

Cat. No. B148500
M. Wt: 133.19 g/mol
InChI Key: AXSCUMTZULTSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenyl-3-ethylpyridine, also known as 4-vinyl-3-ethylpyridine (VEP), is a pyridine derivative that has gained significant attention in scientific research due to its unique chemical properties. VEP is a colorless liquid with a pungent odor and is highly reactive due to the presence of a vinyl group in its chemical structure.

Mechanism Of Action

The mechanism of action of VEP is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. The vinyl group in VEP makes it highly reactive, and it can undergo a range of chemical reactions such as addition, substitution, and polymerization. VEP has also been shown to act as a nucleophile in some reactions, particularly in the presence of a Lewis acid catalyst.

Biochemical And Physiological Effects

VEP has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit some toxic effects in vitro. It has been reported to cause DNA damage and cell death in human cell lines, but the mechanism of toxicity is not well understood. VEP has also been shown to inhibit the growth of some bacterial strains, indicating its potential as an antimicrobial agent.

Advantages And Limitations For Lab Experiments

VEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and its reactivity makes it a useful tool for studying various chemical reactions. However, its high reactivity can also be a limitation, as it can quickly react with other compounds in the lab environment. VEP is also highly toxic and should be handled with care.

Future Directions

There are several future directions for research on VEP. One area of interest is the development of new synthetic methods for VEP and its derivatives. Another area of research is the study of the reactivity and selectivity of VEP in organic reactions. Additionally, more research is needed to understand the biochemical and physiological effects of VEP and its potential as an antimicrobial agent.

Synthesis Methods

VEP can be synthesized by reacting 3-ethylpyridine with acetylene in the presence of a catalyst such as copper or palladium. The reaction takes place under high pressure and high temperature conditions and yields VEP as the main product. The purity of VEP can be improved by distillation or recrystallization.

Scientific Research Applications

VEP has been extensively studied for its potential applications in various fields of science. It has been used as a monomer in the synthesis of polymers, as a ligand in coordination chemistry, and as a building block in the synthesis of complex organic molecules. VEP has also been used as a model compound in the study of the reactivity and selectivity of vinylpyridines in organic reactions.

properties

CAS RN

131665-69-5

Product Name

4-Ethenyl-3-ethylpyridine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

4-ethenyl-3-ethylpyridine

InChI

InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h3,5-7H,1,4H2,2H3

InChI Key

AXSCUMTZULTSIN-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN=C1)C=C

Canonical SMILES

CCC1=C(C=CN=C1)C=C

synonyms

Pyridine, 4-ethenyl-3-ethyl- (9CI)

Origin of Product

United States

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